molecular formula C13H11BrN2O B098276 Azobenzene, 4-bromo-2-methoxy- CAS No. 18277-96-8

Azobenzene, 4-bromo-2-methoxy-

Cat. No. B098276
CAS RN: 18277-96-8
M. Wt: 291.14 g/mol
InChI Key: PVGKVQHQXSIQRN-UHFFFAOYSA-N
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Description

Azobenzene, 4-bromo-2-methoxy- is a chemical compound that belongs to the family of azobenzenes. It is a yellow powder that is soluble in organic solvents such as ethanol and chloroform. Azobenzene, 4-bromo-2-methoxy- has been widely used in scientific research due to its unique properties, including its photoisomerization ability, which allows it to change its shape and properties when exposed to light.

Mechanism of Action

The mechanism of action of azobenzene, 4-bromo-2-methoxy- is based on its photoisomerization ability. When exposed to light, it undergoes a reversible trans-cis isomerization, which changes its shape and properties. This property has been utilized in the development of molecular switches, sensors, and actuators.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of azobenzene, 4-bromo-2-methoxy-. However, it has been reported to exhibit low toxicity and has been used in the development of biocompatible materials.

Advantages and Limitations for Lab Experiments

One of the main advantages of using azobenzene, 4-bromo-2-methoxy- in lab experiments is its unique photoisomerization ability, which allows for the development of photoresponsive materials and the study of surface chemistry. However, its limited solubility in water and potential toxicity may limit its use in certain applications.

Future Directions

There are several future directions for the use of azobenzene, 4-bromo-2-methoxy- in scientific research. One area of interest is the development of new photoresponsive materials for electronic and optical applications. Another area of interest is the study of surface chemistry and the development of new materials for biomedical applications. Additionally, the development of new synthesis methods and the optimization of existing methods may lead to the discovery of new properties and applications of azobenzene, 4-bromo-2-methoxy-.

Synthesis Methods

Azobenzene, 4-bromo-2-methoxy- can be synthesized using a variety of methods, including the reduction of 4-bromo-2-nitroanisole with zinc and hydrochloric acid, followed by diazotization with sodium nitrite and hydrochloric acid, and subsequent reduction with sodium sulfide. Another method involves the reaction of 4-bromo-2-methoxyaniline with nitrous acid, followed by reduction with sodium sulfide. Both methods yield azobenzene, 4-bromo-2-methoxy- as a yellow powder.

Scientific Research Applications

Azobenzene, 4-bromo-2-methoxy- has been widely used in scientific research due to its unique photoisomerization ability. This property has been utilized in the development of molecular switches, sensors, and actuators. It has also been used in the development of photoresponsive materials, such as liquid crystals and polymers. In addition, azobenzene, 4-bromo-2-methoxy- has been used in the study of surface chemistry, as well as in the development of new materials for electronic and optical applications.

properties

CAS RN

18277-96-8

Product Name

Azobenzene, 4-bromo-2-methoxy-

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

(4-bromo-2-methoxyphenyl)-phenyldiazene

InChI

InChI=1S/C13H11BrN2O/c1-17-13-9-10(14)7-8-12(13)16-15-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

PVGKVQHQXSIQRN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2

Origin of Product

United States

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